5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with bromine and sulfonamide groups, along with a side chain containing a chlorophenyl and methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonamide.
Side Chain Attachment: The next step involves the introduction of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be done through a nucleophilic substitution reaction where the sulfonamide nitrogen attacks an appropriate electrophile, such as a chloromethyl ether derivative of the desired side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Can lead to sulfonic acids or other oxidized derivatives.
Reduction: Can produce amines or other reduced forms.
Coupling: Leads to the formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits carbonic anhydrase enzymes by binding to the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and fluid balance.
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-2-sulfonamide: A simpler analog without the side chain.
5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Similar structure but with an ethyl group instead of the complex side chain.
Uniqueness
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to its specific side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted medicinal applications and specialized organic synthesis.
Properties
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO3S2/c1-19-11(9-4-2-3-5-10(9)15)8-16-21(17,18)13-7-6-12(14)20-13/h2-7,11,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULRBQVNWLHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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